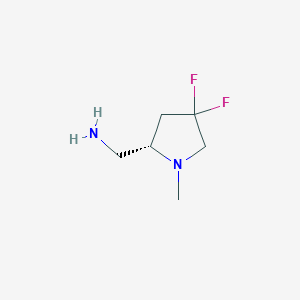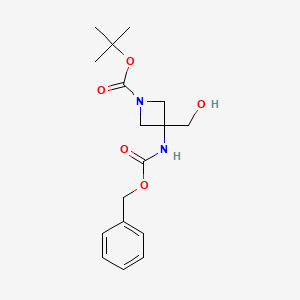
1-Boc-3-(Cbz-amino)azetidine-3-methanol
Descripción general
Descripción
1-Boc-3-(Cbz-amino)azetidine-3-methanol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a benzyloxycarbonyl (Cbz) protecting group on the amino group. The methanol moiety is attached to the azetidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol typically involves multiple steps. One common method starts with the preparation of azetidine-3-methanol, which is then protected with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine. The Boc protection is usually introduced using di-tert-butyl dicarbonate, while the Cbz protection is added using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-(Cbz-amino)azetidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The Boc and Cbz protecting groups can be selectively removed or substituted under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions are used to remove Boc and Cbz groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenation over palladium for Cbz removal
Major Products
The major products formed from these reactions include various protected and deprotected azetidine derivatives, which can be further functionalized for use in different applications .
Aplicaciones Científicas De Investigación
1-Boc-3-(Cbz-amino)azetidine-3-methanol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of peptidomimetics and nucleic acid analogs.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(Cbz-amino)azetidine-3-methanol involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Boc-3-(aminomethyl)azetidine
- 3-(Boc-amino)azetidine
- 1-Cbz-3-amino-3-methylpyrrolidine
- 1-Boc-3-azetidinone
Uniqueness
1-Boc-3-(Cbz-amino)azetidine-3-methanol is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amino functionalities. This dual protection allows for greater flexibility in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-15(22)19-10-17(11-19,12-20)18-14(21)23-9-13-7-5-4-6-8-13/h4-8,20H,9-12H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPXILIQSHPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)


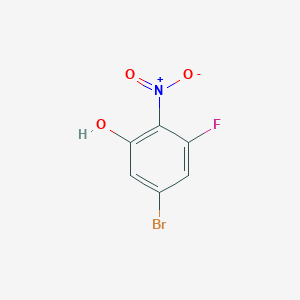
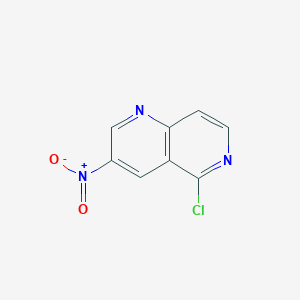
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)
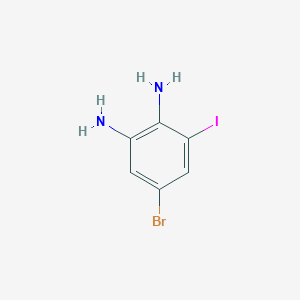

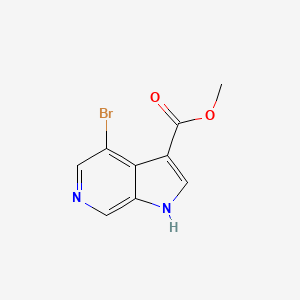
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
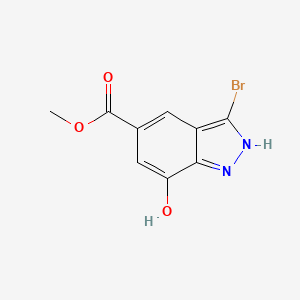
![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)
